2-chloro-N-phenyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide
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Description
2-chloro-N-phenyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide is a useful research compound. Its molecular formula is C14H13ClN2OS and its molecular weight is 292.78. The purity is usually 95%.
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Scientific Research Applications
Synthetic Developments
The compound is closely related to (S)-clopidogrel, a thienopyridine-class of antithrombotic and antiplatelet drugs. Research has highlighted the significance of (S)-clopidogrel, leading to extensive studies in facile synthetic approaches. Detailed analysis of these methodologies helps the scientific community to devise better synthetic strategies and foster new synthesis ideas, thus contributing significantly to pharmaceutical chemistry (Saeed et al., 2017).
Role in Medicinal Chemistry
The compound is structurally related to a spectrum of heterocyclic compounds, which are fundamental in medicinal and pharmaceutical industries. For instance, the pyranopyrimidine core, to which this compound is structurally related, is crucial due to its extensive applicability and bioavailability. The synthesis of such compounds using diversified hybrid catalysts is a field of intense research, driving the development of lead molecules in medicinal chemistry (Parmar et al., 2023).
Catalytic and Biological Implications
Compounds structurally related to 2-chloro-N-phenyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide are known for their versatile roles as synthetic intermediates. Enaminoketones, for example, combine the features of enamines and enones and are used as building blocks for synthesizing various heterocycles. The enaminone systems, akin to the subject compound, act as scaffolds in catalytic processes and have applications in synthesizing biologically active compounds (Negri et al., 2004).
Optoelectronic Applications
Compounds like quinazolines and pyrimidines, closely related to the chemical structure of interest, have been utilized extensively in optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for creating novel optoelectronic materials. This highlights the compound's potential relevance in fields beyond medicinal chemistry, venturing into materials science and engineering (Lipunova et al., 2018).
Properties
IUPAC Name |
2-chloro-N-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-13-8-10-9-17(7-6-12(10)19-13)14(18)16-11-4-2-1-3-5-11/h1-5,8H,6-7,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OICVXPGMQPLCRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.